6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol
Description
Properties
IUPAC Name |
1-hydroxy-6-methylspiro[2,1-benzoxaborole-3,1'-cyclopentane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c1-9-4-5-10-11(8-9)13(14)15-12(10)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAZHNMTZHOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)C)C3(O1)CCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol generally involves multi-step reactions starting from benzoxaborole derivatives and cyclopentanone or related cyclopentane precursors. The key step is the formation of the spirocyclic structure via condensation and cyclization reactions.
Condensation and Cyclization:
The benzoxaborole derivative is reacted with cyclopentanone under acidic or basic conditions, facilitating the formation of the spirocyclic ring system. The reaction is typically catalyzed by Lewis acids (e.g., BF3·OEt2) or bases to promote ring closure.Catalysts and Conditions:
Lewis acids or bases are employed to increase the reaction rate and yield. Reaction temperatures range from ambient to reflux conditions depending on solvent and catalyst choice.Solvents:
Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), which dissolve both reactants and catalysts effectively.
Industrial Production and Process Optimization
Industrial-scale synthesis focuses on maximizing yield and cost-efficiency. Techniques include:
Continuous Flow Reactors:
These reactors enable better control over reaction parameters, reducing side reactions and improving product consistency.High-Throughput Catalyst Screening:
Rapid testing of various Lewis acids or bases to identify optimal catalysts for the spirocyclization step.Process Intensification:
Combining reaction and separation steps to streamline production and reduce solvent use.
Detailed Reaction Analysis
The preparation involves several reaction types and reagents as summarized below:
| Reaction Type | Description | Common Reagents | Typical Conditions | Major Outcome |
|---|---|---|---|---|
| Condensation & Cyclization | Formation of spirocyclic ring by reaction of benzoxaborole with cyclopentanone | Lewis acids (e.g., BF3·OEt2), bases (e.g., K2CO3) | Room temp to reflux, polar aprotic solvents | This compound |
| Oxidation | Hydroxyl group oxidation to ketone or aldehyde | KMnO4, CrO3 | Controlled temperature, acidic medium | Oxidized derivatives |
| Reduction | Reduction of boron moiety to other boron species | LiAlH4, NaBH4 | Anhydrous solvents, low temp | Reduced boron compounds |
| Substitution | Electrophilic or nucleophilic substitution on benzoxaborole ring | Halogens, amines, thiols | Varied, depending on reagent | Functionalized derivatives |
Representative Experimental Procedure
A representative laboratory synthesis involves:
- Dissolving 6-hydroxybenzoxaborole derivative in DMF under nitrogen atmosphere.
- Cooling the solution to 0 °C.
- Adding sodium hydride (NaH) slowly to deprotonate the hydroxyl group.
- Adding cyclopentanone or a chloromethyl cyclopentane derivative dropwise.
- Stirring the mixture at room temperature or slightly elevated temperature for several hours.
- Quenching the reaction with dilute acid (e.g., 1 M HCl).
- Extracting the product with ethyl acetate, washing, drying, and purifying by column chromatography.
Yield in such procedures typically ranges from 80% to 90%, with melting points around 136-137 °C indicating purity.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Values/Conditions |
|---|---|
| Starting Materials | Benzoxaborole derivatives, cyclopentanone or chloromethyl-cyclopentane |
| Catalysts | Lewis acids (BF3·OEt2), bases (K2CO3, NaH) |
| Solvents | DMF, DCM, acetonitrile |
| Temperature | 0 °C to reflux (up to ~120 °C) |
| Reaction Time | 2 to 12 hours |
| Yield | 80-90% |
| Purification | Column chromatography (silica gel) |
Research Findings and Optimization Insights
Catalyst Screening:
Lewis acids such as BF3·OEt2 have been found to promote efficient spirocyclization with minimal side products.Solvent Effects:
Polar aprotic solvents like DMF enhance solubility and reaction rates compared to protic solvents.Temperature Control:
Moderate heating (60-100 °C) improves yield but excessive heat can lead to decomposition.Purification:
Silica gel chromatography effectively separates the target compound from unreacted starting materials and side products.Scale-Up Considerations: Continuous flow techniques have demonstrated improved reproducibility and scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxaborole moiety can be reduced to form different boron-containing species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzoxaborole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
-
Antimicrobial Activity : Studies have shown that it exhibits significant activity against various pathogens:
The mechanism of action involves disruption of lipid biosynthesis pathways, leading to increased membrane permeability and cell lysis.
Pathogen Activity Observed Staphylococcus aureus Moderate Escherichia coli Significant Pseudomonas aeruginosa Low - Antiparasitic Potential : Research indicates efficacy against Leishmania species, suggesting its potential as an antileishmanial agent.
Organic Synthesis
6-Methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for stereoselective synthesis and the development of novel chemical entities.
Materials Science
The compound is utilized in developing new materials with unique properties such as polymers and coatings due to its spirocyclic structure and boron functionality. These materials can exhibit enhanced mechanical properties and thermal stability.
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of benzoxaboroles using disk diffusion methods against common bacterial strains. The results indicated significant inhibition zones against E. coli and moderate activity against S. aureus, with inhibition zones ranging from 18 mm to 27 mm depending on concentration used compared to standard antibiotics like gentamicin.
Study 2: Mechanistic Insights
A mechanistic study investigated how benzoxaboroles inhibit bacterial growth through interference with lipid biosynthesis pathways. The compound was found to disrupt membrane integrity by targeting specific enzymes involved in fatty acid synthesis.
Study 3: Antiparasitic Activity
Research explored the antiparasitic activity of benzoxaboroles against Leishmania species, revealing notable efficacy in inhibiting the growth of Leishmania donovani in vitro, indicating potential for further development as an antileishmanial agent.
Mechanism of Action
The mechanism of action of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects. The spirocyclic structure also contributes to its stability and specificity in binding to targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one (CAS: 629621-87-0)
- Molecular Formula: C₁₃H₁₃NO₄
- Molecular Weight : 247.25 g/mol
- Key Differences: Replaces the benzoxaborole with a benzopyran ring. Contains a nitro group (NO₂) instead of a hydroxyl group.
(b) Methyl-Substituted Cyclopentane Derivatives
- Example : Methylcyclopentane
- Biodegradability : Methyl-substituted cyclopentanes are rapidly metabolized by sulfate-reducing bacteria under anaerobic conditions, with biodegradation rates influenced by substituent position and steric effects .
- Relevance : The methyl group in the target compound may enhance biodegradability compared to bulkier spiro analogs.
Physicochemical and Environmental Properties
*Inferred from structural similarity to methylcyclopentanes, though spiro complexity may reduce microbial accessibility .
Research Findings and Limitations
- Biodegradation : While methylcyclopentanes degrade rapidly, the spiro structure of the target compound may hinder enzymatic recognition, necessitating further study .
- Safety Profile : Cyclopentane’s flammability raises concerns for industrial use, though the benzoxaborole moiety may mitigate this via altered volatility.
- Data Gaps: Limited experimental data on the target compound’s melting/boiling points, solubility, and toxicity require extrapolation from analogs.
Biological Activity
6-Methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol is a compound belonging to the class of benzoxaboroles, which have garnered attention due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅BO
- Molecular Weight : 202.06 g/mol
- Boiling Point : 336.9 ± 52.0 °C
- Density : 1.14 ± 0.1 g/cm³
- Acidity (pKa) : 7.62 ± 0.20
The biological activity of benzoxaboroles is largely attributed to their ability to interact with specific biological targets. The unique structure of this compound facilitates interactions with enzymes and proteins involved in various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzoxaboroles, including this compound. This compound has shown promising results against a range of pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Pseudomonas aeruginosa | Low |
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of various benzoxaboroles using disk diffusion methods against common bacterial strains. The results indicated that this compound exhibited significant inhibition zones against E. coli and moderate activity against S. aureus. Inhibition zones ranged from 18 mm to 27 mm depending on the concentration used compared to standard antibiotics like gentamicin .
Study 2: Mechanistic Insights
A mechanistic study investigated how benzoxaboroles inhibit bacterial growth through interference with lipid biosynthesis pathways. The compound was found to disrupt membrane integrity and function by targeting specific enzymes involved in fatty acid synthesis . This disruption leads to increased permeability and eventual cell lysis.
Study 3: Antiparasitic Potential
Another research effort explored the antiparasitic activity of benzoxaboroles against Leishmania species. The compound demonstrated notable efficacy in inhibiting the growth of Leishmania donovani in vitro, suggesting potential for further development as an antileishmanial agent .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol?
The synthesis of spirobenzoxaboroles typically involves cyclocondensation of boronic acids with diols or ketones under acidic conditions. A patent () outlines a process for preparing structurally related benzoxaboroles, emphasizing the use of catalytic boron trifluoride etherate to facilitate cyclization. For analogous compounds like benzooxaboroles, NaH in anhydrous DMF has been employed to deprotonate intermediates, followed by nucleophilic substitution (e.g., chlorination/methoxylation steps as in ). Key challenges include controlling steric effects from the spiro-cyclopentane moiety and ensuring regioselectivity during boronate ring formation. Purification often requires column chromatography with silica gel and deuterated solvents for NMR validation .
Q. How can X-ray crystallography and ORTEP-3 be utilized to determine the molecular structure of this compound?
X-ray crystallography remains the gold standard for resolving spirocyclic structures. The ORTEP-3 software ( ) provides graphical tools to visualize thermal ellipsoids and refine atomic coordinates using crystallographic data. For 6-methyl-1H-spirobenzoxaborole derivatives, key parameters include bond angles at the boron-oxygen junction (B-O bond length ~1.36–1.42 Å) and puckering amplitudes of the cyclopentane ring (calculated via Cremer-Pople coordinates, as in ). Crystallographic reports () confirm that the spiro-junction induces non-planar distortions, which can be quantified using least-squares planes and torsion angle analysis .
Q. What role do substituents (e.g., the 6-methyl group) play in modulating the compound’s reactivity?
The 6-methyl group on the benzoxaborole ring influences electronic and steric effects. Methyl substituents increase electron density at the boron center, enhancing Lewis acidity and facilitating interactions with nucleophiles (e.g., in cross-coupling reactions). Computational studies () using electrostatic potential (EP) maps show that alkyl groups reduce negative charge density on adjacent oxygen atoms, altering H-bonding propensities. Steric hindrance from the methyl group may also limit accessibility to the boron atom in catalytic applications .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Discrepancies between NMR and XRD data often arise from dynamic effects in solution (e.g., ring puckering or conformational exchange). For cyclopentane-containing spiro compounds, Cremer-Pople puckering coordinates ( ) can model ring flexibility. Variable-temperature NMR can detect pseudorotation (energy barriers <10 kcal/mol), while XRD provides static solid-state conformations. If NMR signals suggest equivalence of protons that XRD shows as distinct, consider solvent-induced polymorphism or rapid interconversion in solution .
Q. What strategies predict and characterize polymorphs of 6-methyl-1H-spirobenzoxaborole derivatives?
Polymorphism in benzoxaboroles is influenced by H-bonding patterns and substituent geometry. EP maps () identify regions of negative potential (e.g., O1 and O2 in the benzoxaborole ring) that act as H-bond acceptors. Synthons involving O1 (anti-conformation) are rare but stabilize unique packing motifs. High-throughput screening with solvents of varying polarity (e.g., DMSO vs. hexane) can induce polymorphic forms. Powder XRD and differential scanning calorimetry (DSC) distinguish enantiotropic or monotropic relationships between polymorphs .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Benzoxaboroles act as boron-based catalysts or substrates in Suzuki-Miyaura couplings. The spiro-cyclopentane moiety stabilizes the boron center via conjugation, reducing hydrolysis susceptibility. Kinetic studies () suggest that transmetallation proceeds through a tetrahedral boronate intermediate. Substituents on the benzoxaborole ring (e.g., methyl groups) modulate oxidative addition rates by altering electron density at boron. Computational modeling (DFT) of transition states can validate proposed mechanisms .
Q. How do puckering coordinates ( ) inform thermodynamic stability predictions for the cyclopentane ring?
Q. Table 1. Key Crystallographic Parameters for 6-Methyl-1H-spirobenzoxaborole Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| B-O bond length | 1.38 Å | |
| Cyclopentane puckering (q) | 0.48 Å | |
| Torsion angle (C-B-O-C) | 12.5° |
Q. Table 2. Comparison of H-Bonding Propensities in Polymorphs
| Polymorph | H-Bond Acceptor | Donor | Distance (Å) | Stability (kcal/mol) |
|---|---|---|---|---|
| Form I | O1 | Hydroxyl proton | 2.71 | -5.2 |
| Form II | O2 | Solvent (H2O) | 2.89 | -4.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
